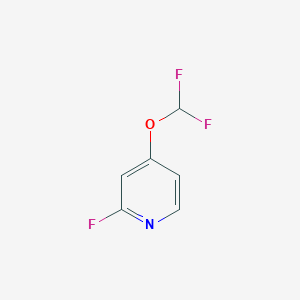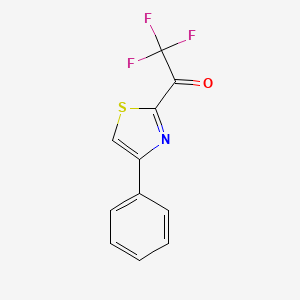
2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group and a phenylthiazole moiety, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone typically involves the reaction of 4-phenylthiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group and the phenylthiazole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promising results in preclinical studies for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group and the phenylthiazole moiety can interact with enzymes, receptors, and other proteins, leading to various biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(1,3-thiazol-2-ylethynyl)phenyl)ethanone
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and a phenylthiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H6F3NOS |
|---|---|
Poids moléculaire |
257.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-phenyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)9(16)10-15-8(6-17-10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
KIPAQYRJPNNNJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


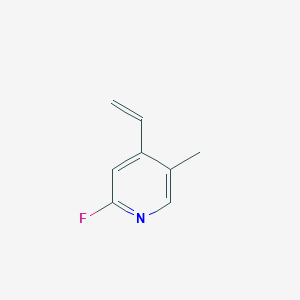

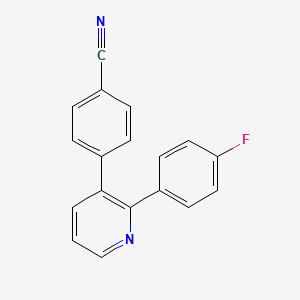
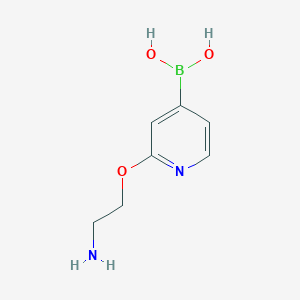
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
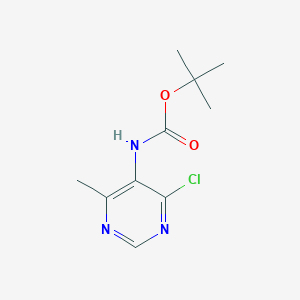

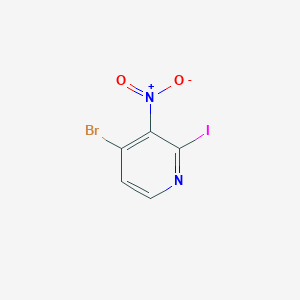
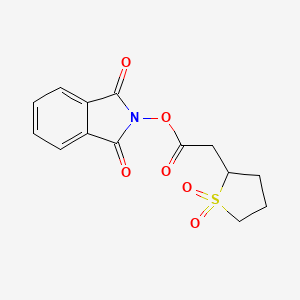
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
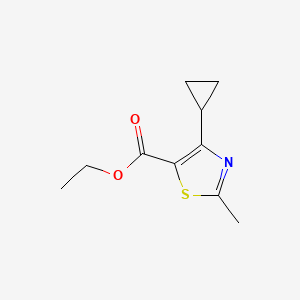

![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
